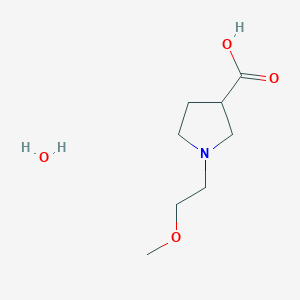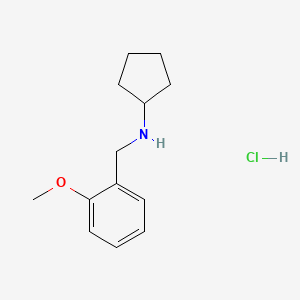
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride
説明
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride (MBCH) is an organic compound that has been used for a wide range of applications in the scientific research field. It is a colorless, odorless, and water-soluble solid that has been used for a variety of purposes, including as a drug delivery system, as a stabilizing agent, and as a ligand in various organic syntheses. MBCH is a highly versatile compound that has been used in various research fields, ranging from biochemistry to pharmacology.
科学的研究の応用
Asymmetric Synthesis and Potential in Drug Development
A study highlighted the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination, indicating the potential use of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride in developing complex molecular structures for medicinal purposes. This synthesis process showcases the chemical's role in creating scaffolds for drug development, especially in the synthesis of compounds with specific stereochemical configurations (Brock et al., 2012).
Receptor Binding Profiles
Research on novel N-2-methoxybenzyl derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) has been conducted to understand their receptor binding profiles compared to their phenethylamine analogs and LSD. This study elucidates the scientific interest in examining how modifications to the N-2-methoxybenzyl group affect binding affinity and agonist activity at serotonin receptors, which could inform the design of new therapeutic agents targeting the central nervous system (Rickli et al., 2015).
Metabolic Profiling
A detailed investigation into the metabolic profile of 25CN-NBOMe, a derivative of N-2-methoxybenzylated compounds, in rats, human liver microsomes, and Cunninghamella elegans highlighted the importance of understanding the metabolism of such compounds for their potential therapeutic uses. This research provides insights into the biotransformation of these substances, which is crucial for the development of safe and effective drugs (Šuláková et al., 2021).
Antimicrobial and Cytotoxic Studies
Studies on N-heterocyclic carbene-silver complexes, including those derived from p-methoxybenzyl-substituted compounds, have shown significant antibacterial activity and cytotoxicity against certain cell lines. These findings suggest the potential application of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride derivatives in the development of antimicrobial agents and in cancer research (Patil et al., 2010).
Cardiotoxicity Evaluation
An investigation into the cardiotoxic effects of novel psychoactive substances structurally related to N-(2-Methoxybenzyl)cyclopentanamine hydrochloride demonstrated the importance of evaluating the safety profile of such compounds. This study, which assessed the impact on cell viability, electrocardiography parameters, and potassium channel activity, underlines the need for thorough toxicological assessments in the development of new drugs (Yoon et al., 2019).
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]cyclopentanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12;/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULPFKUNQHAOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



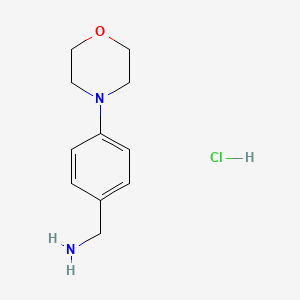
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride](/img/structure/B1379639.png)
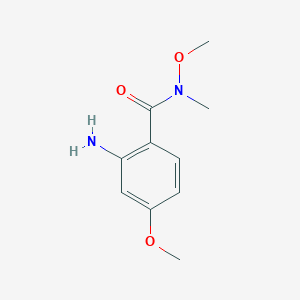
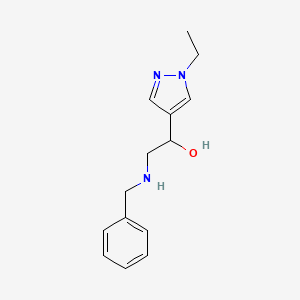
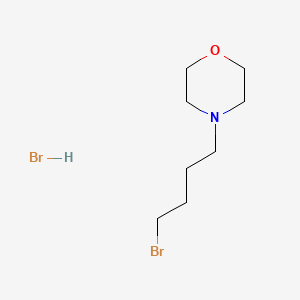
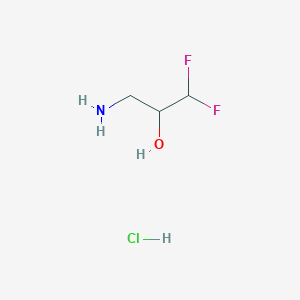
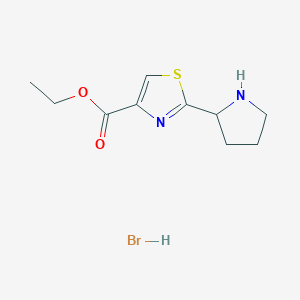
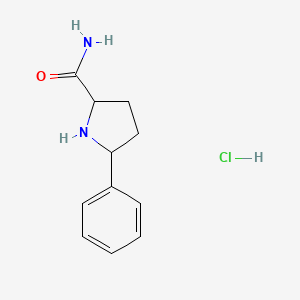
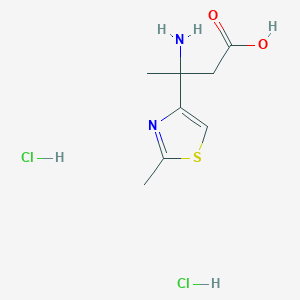
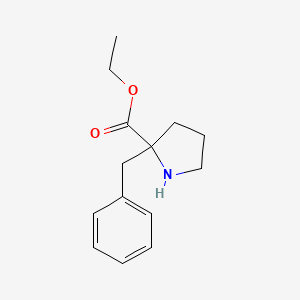
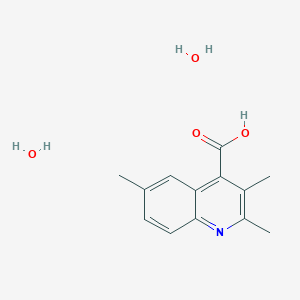
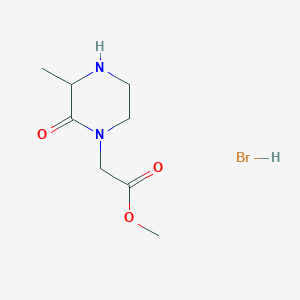
![[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride](/img/structure/B1379659.png)
